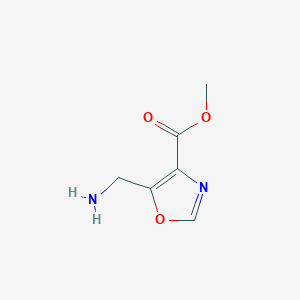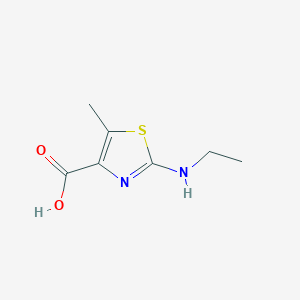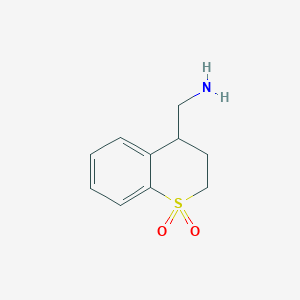![molecular formula C7H10N2O3 B13220773 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylic acid is a heterocyclic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protection, followed by cyclization and deprotection steps . The reaction conditions often include the use of solvents such as dichloromethane and reagents like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Selective reduction can be achieved using sodium tetrahydridoborate, targeting specific carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium tetrahydridoborate
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The spiro structure of the compound allows for unique interactions with biological molecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzoyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c10-6(11)5-3-7(12-9-5)1-2-8-4-7/h8H,1-4H2,(H,10,11) |
InChI Key |
PFGHGTFZFDGGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




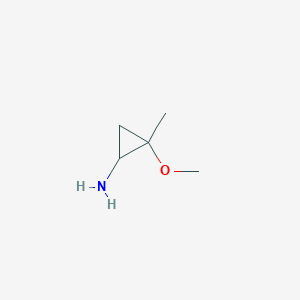
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
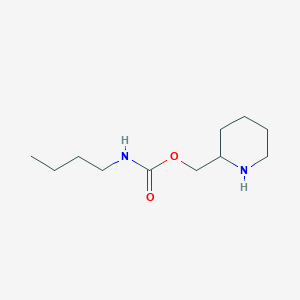
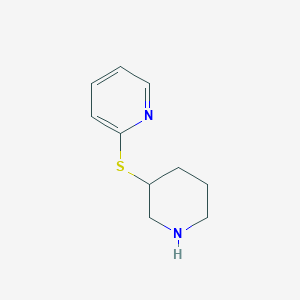
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
